N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
Description
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Properties
IUPAC Name |
2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-2-13-21-18(23)14-17-19(15-9-5-3-6-10-15)22-20(24-17)16-11-7-4-8-12-16/h2-12H,1,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBANIBAIBUQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Exploratory Research on 2,4-Diphenyl-1,3-thiazole Compounds
Executive Summary
The 2,4-diphenyl-1,3-thiazole scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. Unlike aliphatic thiazoles, the 2,4-diphenyl motif offers a rigid, planar architecture that facilitates
This technical guide synthesizes recent exploratory research into the synthesis, structural optimization, and biological validation of these compounds. It provides a reproducible workflow for researchers aiming to leverage this scaffold for oncology and antimicrobial drug discovery.[1]
Chemical Architecture & Synthetic Pathways[1][2][3]
The Hantzsch Thiazole Synthesis (Optimized Protocol)
While various methods exist, the Hantzsch condensation remains the gold standard for constructing the 2,4-diphenyl-1,3-thiazole core due to its atom economy and adaptability. The reaction involves the cyclization of a thiobenzamide derivative with an
Mechanism of Action
The sulfur atom of the thioamide performs a nucleophilic attack on the
Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis.
Validated Experimental Protocol
Objective: Synthesis of 4-(4-fluorophenyl)-2-phenyl-1,3-thiazole (Target Lead). Rationale: The 4-fluoro substituent enhances metabolic stability against oxidative defluorination while maintaining lipophilicity.
Reagents:
-
Thiobenzamide (1.0 mmol, 137 mg)[1]
-
2-Bromo-4'-fluoroacetophenone (1.0 mmol, 217 mg)
-
Absolute Ethanol (10 mL)
-
Triethylamine (Catalytic, optional for neutralizing HBr)[1]
Step-by-Step Methodology:
-
Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of thiobenzamide in 10 mL of absolute ethanol. Stir at room temperature until fully dissolved.
-
Addition: Add 1.0 mmol of 2-bromo-4'-fluoroacetophenone portion-wise over 5 minutes. Note: The reaction is exothermic; observe for mild heat generation.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (
C) for 3–4 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 8:2). -
Precipitation: Allow the reaction mixture to cool to room temperature. The hydrobromide salt of the thiazole often precipitates directly.[1]
-
Neutralization: Pour the mixture into 50 mL of ice-cold water. Neutralize with 10% NaHCO
solution to pH 8 to liberate the free base.[1] -
Isolation: Filter the solid precipitate under vacuum. Wash with cold water (
mL) to remove inorganic salts.[1] -
Purification: Recrystallize from hot ethanol.
Biological Applications & Mechanisms[4][5][6]
Oncology: Dual EGFR/VEGFR Inhibition
Recent SAR studies indicate that 2,4-diphenyl-1,3-thiazoles act as ATP-competitive inhibitors of receptor tyrosine kinases. The nitrogen at position 3 and the sulfur at position 1 are critical for hydrogen bonding with the "hinge region" amino acids (e.g., Met793 in EGFR).[1]
Target: Epidermal Growth Factor Receptor (EGFR) Mechanism: The scaffold occupies the ATP-binding pocket, preventing the phosphorylation of tyrosine residues on the intracellular domain. This blocks downstream signaling cascades (MAPK/ERK and PI3K/Akt) essential for tumor proliferation.[1]
Figure 2: Mechanism of EGFR kinase domain blockade by thiazole inhibitors.[1]
Antimicrobial: DNA Gyrase & CYP51
In microbial models, these compounds exhibit dual modes of action:[1]
-
Bacteria: Inhibition of DNA Gyrase B subunit, preventing bacterial DNA replication.[1]
-
Fungi: Inhibition of Lanosterol 14
-demethylase (CYP51), disrupting ergosterol biosynthesis and compromising cell membrane integrity.[1]
Structure-Activity Relationship (SAR) Analysis
The biological potency of the 2,4-diphenyl-1,3-thiazole core is heavily dependent on the substitution patterns on the two phenyl rings.
| Position | Modification | Effect on Activity (Efficacy) | Mechanistic Insight |
| C2-Phenyl | 4-NO | High Increase | Electron-withdrawing groups enhance |
| C2-Phenyl | Hydrazone Linker | High Increase | Introducing a hydrazone spacer ( |
| C4-Phenyl | 4-F / 4-OMe | Moderate Increase | Fluorine blocks metabolic degradation (P450 oxidation). Methoxy groups can act as H-bond acceptors.[1] |
| C5-H | -COOEt (Ester) | Variable | Adding an ester group at C5 can improve solubility but may introduce steric clashes in smaller binding pockets like EGFR [3]. |
Key Insight: The most potent derivatives often feature a 2-(2,4-dinitrophenyl)hydrazinyl moiety or a 4-fluorophenyl group at position 4, showing IC
References
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity Source: MDPI (Molecules) [Link][1]
-
Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications Source: RSC Advances [Link][1]
-
Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Source: MDPI (Molecules) [Link][1]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives Source: NIH / PMC [Link][1]
Sources
Novel Therapeutic Applications of Thiazole Acetamide Derivatives: An In-depth Technical Guide
Abstract
The thiazole ring, a fundamental scaffold in medicinal chemistry, continues to be a source of novel therapeutic agents. When functionalized with an acetamide moiety, this heterocyclic core gives rise to a class of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of thiazole acetamide derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols relevant to the drug development professional. This document is intended to serve as a valuable resource for researchers and scientists in the field, offering both foundational knowledge and practical insights to accelerate the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.
Introduction: The Thiazole Acetamide Scaffold
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[1] The incorporation of an acetamide group (-NHC(O)CH3) often enhances the biological activity and modulates the pharmacokinetic properties of the parent molecule. Thiazole acetamide derivatives have emerged as a promising class of compounds with diverse therapeutic potential, attributable to their ability to interact with a wide range of biological targets.[2]
The unique electronic properties and the ability to form various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, allow for the fine-tuning of their biological activity through structural modifications. This guide will explore the significant advancements in the therapeutic applications of these derivatives, providing a technical and practical framework for their continued investigation.
Synthetic Strategies for Thiazole Acetamide Derivatives
The synthesis of thiazole acetamide derivatives typically involves a multi-step process, with the Hantzsch thiazole synthesis being a cornerstone reaction.[3] This is often followed by N-acylation to introduce the acetamide moiety.
General Synthetic Workflow
A common synthetic route involves the reaction of an α-haloketone with a thioamide to form the thiazole ring, followed by acylation.
Caption: General workflow for the synthesis of N-(thiazol-2-yl)acetamide derivatives.
Detailed Experimental Protocol: Synthesis of N-(4-phenylthiazol-2-yl)acetamide
This protocol outlines a representative synthesis of a thiazole acetamide derivative.
Step 1: Synthesis of 2-Amino-4-phenylthiazole
-
To a solution of 2-bromoacetophenone (1.0 eq) in ethanol, add thiourea (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with cold water, and dried to yield 2-amino-4-phenylthiazole.
Step 2: Synthesis of N-(4-phenylthiazol-2-yl)acetamide
-
Dissolve 2-amino-4-phenylthiazole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure N-(4-phenylthiazol-2-yl)acetamide.[3]
Anticancer Applications
Thiazole acetamide derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization.[4][5]
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for cancer therapy.[6] Thiazole acetamide derivatives can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[7] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[8]
Caption: Apoptosis induction by tubulin-inhibiting thiazole acetamide derivatives.
Structure-Activity Relationship (SAR)
The anticancer activity of thiazole acetamide derivatives is significantly influenced by the substituents on the thiazole and acetamide moieties. For instance, the presence of electron-withdrawing groups on the phenyl ring at the 4-position of the thiazole often enhances cytotoxicity.
Quantitative Data: In Vitro Cytotoxicity
| Compound ID | Substitution on Phenyl Ring | Cell Line | IC50 (µM) | Reference |
| 3e | 4-Cl | A549 (Lung) | 32.67 ± 6.43 | [9] |
| 3g | 3,4-diCl | A549 (Lung) | 31.33 ± 5.77 | [9] |
| 3e | 4-Cl | C6 (Glioma) | 9 ± 1 | [9] |
| 10a | Unsubstituted | MCF-7 (Breast) | 4 ± 0.2 | [5] |
| 10a | Unsubstituted | PC-3 (Prostate) | 7 ± 0.6 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Treat the cells with various concentrations of the thiazole acetamide derivatives and incubate for the desired period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Anti-inflammatory Applications
Thiazole acetamide derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.[11]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[12][13] Some thiazole derivatives have been shown to suppress the activation of NF-κB, thereby reducing the inflammatory response.[14]
Caption: Inhibition of the NF-κB signaling pathway by thiazole acetamide derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[15]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan solution (1% in sterile saline)
-
Plethysmometer
-
Test compound and vehicle
-
Standard drug (e.g., Indomethacin)
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups: vehicle control, test compound-treated groups (at different doses), and a positive control group (Indomethacin).
-
Administer the test compound or vehicle orally or intraperitoneally one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[16]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Antimicrobial Applications
Thiazole acetamide derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.
Structure-Activity Relationship (SAR)
The antimicrobial efficacy is often dependent on the nature and position of substituents on the thiazole and acetamide moieties. Lipophilicity and electronic effects play a crucial role in determining the potency and spectrum of activity.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 15 | E. coli | 5-10 | |
| 15 | P. aeruginosa | 5-10 | |
| 15 | S. aureus | 5-10 | |
| 15 | C. albicans | 5 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
Neuroprotective Applications
Recent studies have highlighted the potential of thiazole acetamide derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease.[9]
Mechanism of Action in Alzheimer's Disease
The neuroprotective effects of these derivatives are often multifactorial, involving:
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain.
-
β-Secretase (BACE-1) Inhibition: BACE-1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form plaques in the brains of Alzheimer's patients. Inhibition of BACE-1 reduces Aβ production.[9]
-
Inhibition of Aβ Aggregation: Some derivatives can directly interfere with the aggregation of Aβ peptides, preventing the formation of neurotoxic oligomers and plaques.
Caption: Multi-target mechanism of thiazole acetamide derivatives in Alzheimer's disease.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This assay is based on the Ellman's method, which measures the activity of AChE.
Materials:
-
96-well plate
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture for a short period (e.g., 15 minutes) at room temperature.
-
Add DTNB to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
The percentage inhibition of AChE activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Conclusion and Future Perspectives
Thiazole acetamide derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy across a range of therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegeneration, underscores their potential for further development. The ability to readily modify their structure allows for the optimization of their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms: While significant progress has been made, the precise molecular targets and signaling pathways for many of these derivatives remain to be fully elucidated.
-
Optimization of Lead Compounds: Structure-based drug design and combinatorial chemistry approaches can be employed to generate more potent and selective analogs.
-
In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro need to be rigorously evaluated in relevant animal models to assess their therapeutic potential and safety profiles.
-
Development of Drug Delivery Systems: Innovative drug delivery strategies could enhance the bioavailability and target-specific delivery of these compounds, improving their therapeutic index.
References
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Synthesis of some new acetamide bearing thiazole ring derivatives and their anticancer activity evaluation. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore. Retrieved February 22, 2026, from [Link]
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El-Abd, M. Z., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. Retrieved February 22, 2026, from [Link]
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What are Tubulin inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved February 22, 2026, from [Link]
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El-Abd, M. Z., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PMC. Retrieved February 22, 2026, from [Link]
-
Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (n.d.). Bentham Science. Retrieved February 22, 2026, from [Link]
-
Evren, A. E., et al. (2024). Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. DergiPark. Retrieved February 22, 2026, from [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved February 22, 2026, from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021, September 24). MDPI. Retrieved February 22, 2026, from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2021, August 28). NCBI Bookshelf. Retrieved February 22, 2026, from [Link]
-
Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's. (2016, February 1). PubMed. Retrieved February 22, 2026, from [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025, August 1). PMC. Retrieved February 22, 2026, from [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025, April 1). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (2024, June 5). ResearchGate. Retrieved February 22, 2026, from [Link]
-
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review. (2024, February 6). ResearchGate. Retrieved February 22, 2026, from [Link]
-
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020, November 19). World Journal of Pharmaceutical and Medical Research. Retrieved February 22, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI. Retrieved February 22, 2026, from [Link]
-
Karakaya, A., et al. (2024). Synthesis of novel thiazole derivatives against Alzheimer's disease and investigation of their cholinesterase inhibition and antioxidant properties. DergiPark. Retrieved February 22, 2026, from [Link]
-
Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. (n.d.). Vascular and Endovascular Review. Retrieved February 22, 2026, from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved February 22, 2026, from [Link]
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NF-κB signaling in inflammation. (2017, July 14). PMC. Retrieved February 22, 2026, from [Link]
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NF-κB signaling in inflammation. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
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NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022, February 26). Semantic Scholar. Retrieved February 22, 2026, from [Link]
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The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). Semantic Scholar. Retrieved February 22, 2026, from [Link]
-
Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016, February 25). MDPI. Retrieved February 22, 2026, from [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015, February 27). Journal of Applied Pharmaceutical Science. Retrieved February 22, 2026, from [Link]
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Methodological & Application
Application Note: Purification & Analytical Characterization of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
This guide details the purification and analytical validation of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide , a synthetic intermediate often encountered in the development of anti-inflammatory (COX-inhibitors) and anti-microbial agents.
The molecule features a highly lipophilic 2,4-diphenylthiazole core linked to a reactive allyl acetamide tail. This specific architecture presents two distinct purification challenges:
-
Solubility Profile: The bis-phenyl substitution renders the compound practically insoluble in water, requiring optimized organic solvent systems for chromatography and crystallization.
-
Allyl Reactivity: The terminal alkene is susceptible to oxidative degradation or isomerization under harsh acidic conditions or prolonged light exposure, necessitating specific handling protocols.
This note provides a self-validating workflow: Reaction Quench → Differential Extraction → Recrystallization → HPLC Validation .
Synthesis Pathway & Impurity Profiling[10]
To design an effective purification, one must understand the genesis of impurities. This compound is typically synthesized via the amide coupling of 2-(2,4-diphenylthiazol-5-yl)acetic acid with allylamine , often using carbodiimide coupling agents (EDC/DCC).
Critical Impurities:
-
Starting Acid: Unreacted 2-(2,4-diphenylthiazol-5-yl)acetic acid (Acidic).
-
Reagent: Allylamine (Basic, Volatile).
-
Coupling Byproducts: Urea derivatives (e.g., DCU) or N-acylurea isomers.
-
Hantzsch Byproducts: If the starting acid was crude, traces of thiobenzamide or alpha-haloketones may persist.
Visualizing the Impurity Landscape
Figure 1: Reaction inputs and resulting impurity profile requiring separation.
Protocol A: Differential Extraction & Workup (The "Rough" Clean)
Objective: Remove 95% of starting materials using their acid/base properties, leaving the neutral amide product.
Reagents: Dichloromethane (DCM), 1M HCl, Saturated NaHCO₃, Brine.
-
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). Note: Do not use Ethyl Acetate initially if DCC was used, as urea byproducts are partially soluble in it.
-
Acid Wash (Removes Allylamine): Wash the organic phase twice with 1M HCl (1:1 v/v).
-
Base Wash (Removes Starting Acid): Wash the organic phase twice with Saturated NaHCO₃ .
-
Mechanism:[2] Unreacted thiazole acetic acid is deprotonated to the carboxylate and moves to the aqueous phase.
-
-
Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at <40°C (preserve the allyl group).
Protocol B: Recrystallization (The "Fine" Clean)
Due to the two phenyl rings, the product exhibits "brick-dust" like behavior—high melting point and poor solubility in non-polar solvents, but high solubility in DCM.
Recommended Solvent System: Ethanol (EtOH) / Water or Acetonitrile (ACN) .
-
Solvent Selection:
-
Primary Choice: Hot Ethanol (95%).
-
Alternative: If the product is too soluble in hot EtOH, use EtOH:H₂O (8:2).
-
-
Procedure:
-
Dissolve the semi-solid residue from Protocol A in the minimum amount of boiling Ethanol.
-
Filtration: If insoluble particles remain (likely DCU urea if DCC was used), filter the hot solution rapidly through a pre-warmed glass frit.
-
Slow Cooling: Allow the filtrate to cool to room temperature over 2 hours, then move to 4°C overnight. Rapid cooling traps impurities.
-
Collection: Filter the white/off-white needles. Wash with cold (-20°C) Ethanol.
-
Drying: Vacuum dry at 45°C for 6 hours.
-
Protocol C: Analytical HPLC Method (Validation)
This method separates the lipophilic product from potential hydrolyzed byproducts or synthetic precursors.
Equipment: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance). Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2) or Waters XBridge), 150 x 4.6 mm, 5 µm.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps thiazole protonated/sharp peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for lipophilic bis-phenyl systems. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 30°C | Improves reproducibility. |
| Detection (UV) | 280 nm (Primary), 254 nm | The diphenyl-thiazole system has extended conjugation, shifting |
| Injection Vol | 5 - 10 µL | Dissolve sample in 100% ACN (solubility issue in water). |
Gradient Table
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 50 | Initial hold (prevents precipitation). |
| 2.0 | 50 | Isocratic hold. |
| 12.0 | 95 | Gradient to elute lipophilic product. |
| 15.0 | 95 | Wash column (remove dimers). |
| 15.1 | 50 | Re-equilibration. |
| 20.0 | 50 | End of Run. |
Expected Retention: The product is highly lipophilic. Expect elution between 10–13 minutes. The starting acid (more polar) will elute significantly earlier (4–6 minutes).
Structural Confirmation (NMR & MS)[2]
To validate the purified solid, ensure the following signals are present.
1H NMR (DMSO-d6 or CDCl3):
-
Thiazole Core: Look for the aromatic protons of the two phenyl rings (multiplets, ~7.3–8.0 ppm).
-
Acetamide Linker: A distinct singlet (CH₂) connecting the thiazole to the carbonyl, usually around 3.8 – 4.1 ppm .
-
Allyl Group (The Fingerprint):
-
-NH-CH₂- : Triplet or multiplet ~3.8 ppm.
-
-CH= : Multiplet ~5.8 ppm.
-
=CH₂ : Two distinct doublets (cis/trans splitting) between 5.1 – 5.3 ppm.
-
-
Amide NH: Broad triplet ~8.5 ppm (exchangeable with D₂O).
Mass Spectrometry (ESI+):
-
Expect a strong [M+H]⁺ peak.
-
Note: Thiazoles often show a characteristic [M+H+2]⁺ isotope peak due to Sulfur (approx 4.5% height of parent peak).
Workflow Decision Tree
Figure 2: Decision matrix for purification based on crude purity levels.
References
-
Thiazole Synthesis & Biological Activity
-
HPLC Method Development for Aminothiazoles
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. (NIH/PMC).
-
Source: [Link]
-
Recrystallization of Diphenylthiazoles
-
Allyl-Acetamide Handling
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. talenta.usu.ac.id [talenta.usu.ac.id]
Application Note: Phenotypic Profiling of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
Introduction & Biological Context
The small molecule N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide represents a "privileged scaffold" in medicinal chemistry. The 2,4-diphenyl-1,3-thiazole core is structurally homologous to several potent antimitotic agents and kinase inhibitors. Recent structure-activity relationship (SAR) studies link this pharmacophore to the inhibition of Kinesin Spindle Protein (Eg5/KIF11) and Protein Arginine Methyltransferase 1 (PRMT1) , both critical drivers in neoplastic proliferation.
This Application Note provides a comprehensive workflow for validating the biological activity of this compound. Unlike generic screening protocols, this guide is designed to confirm the specific antimitotic phenotype often associated with thiazole-acetamides: G2/M cell cycle arrest followed by apoptosis.
Key Mechanistic Hypothesis
The hydrophobic diphenyl moiety facilitates membrane permeability and binding to hydrophobic pockets in tubulin or kinesins, while the N-allyl acetamide tail likely acts as a steric handle or covalent warhead. The protocols below are designed to validate this mechanism.
Experimental Workflow Overview
The characterization follows a strict "Gate-Stage" logic to ensure resource efficiency.
Figure 1: The phenotypic screening cascade. Quantitative cytotoxicity is the primary filter before mechanistic validation.
Reagent Preparation & Handling
Compound Solubilization
The diphenyl-thiazole core is highly lipophilic. Proper solubilization is critical to prevent micro-precipitation, which causes false negatives in fluorescence assays.
-
Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.
-
Concentration: Prepare a 10 mM master stock.
-
Storage: Aliquot into amber glass vials (hydrophobic compounds can bind to polypropylene) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Cell Model Selection
-
HeLa (Cervical Cancer): Highly sensitive to thiazole-based antimitotics; ideal for imaging mitotic defects.
-
A549 (Lung Carcinoma): Robust model for p53-wildtype apoptotic signaling.
-
MDCK (Madin-Darby Canine Kidney): Essential counter-screen to determine toxicity selectivity (Therapeutic Index).
Protocol A: Dose-Response Cytotoxicity Assay (72h)
This assay determines the IC50 potency.[1] We utilize Resazurin (Alamar Blue) over MTT because it allows for kinetic monitoring and is less toxic to cells during the incubation.
Materials
-
96-well black-walled, clear-bottom tissue culture plates (Corning #3603).
-
Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL).
-
Positive Control: Paclitaxel (1 µM) or Doxorubicin.
Step-by-Step Methodology
-
Seeding: Harvest cells in log-phase growth. Seed 3,000 cells/well in 90 µL of complete media.
-
Expert Tip: Leave plates at Room Temperature (RT) for 30 mins before incubating to reduce "edge effects" caused by thermal gradients.
-
-
Incubation: Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
-
Compound Addition:
-
Prepare a 3x serial dilution of the compound in media (0.5% DMSO final max).
-
Add 10 µL of diluted compound to wells.
-
Test Range: 100 µM down to 0.1 nM (8-point dose response).
-
-
Exposure: Incubate for 72 hours.
-
Readout:
-
Add 20 µL Resazurin solution per well.
-
Incubate 2-4 hours.
-
Measure Fluorescence: Ex 560 nm / Em 590 nm.
-
Data Analysis
Calculate % Viability relative to DMSO control. Fit data to a 4-parameter logistic (4PL) equation:
Protocol B: Cell Cycle Analysis (Flow Cytometry)
If the compound acts as an antimitotic (Eg5/Tubulin inhibitor), treated cells will accumulate in the G2/M phase (4N DNA content).
Materials
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI + 100 µg/mL RNase A in PBS.
-
Fixative: 70% ice-cold Ethanol.
Step-by-Step Methodology
-
Treatment: Seed 2x10⁵ cells in 6-well plates. Treat with the compound at 2x IC50 concentration for 24 hours.
-
Harvesting: Collect media (floating dead cells) and trypsinize adherent cells. Combine into one tube.
-
Fixation (Critical Step):
-
Pellet cells (300xg, 5 min). Wash with PBS.
-
Resuspend in 200 µL PBS.
-
Dropwise add 800 µL ice-cold Ethanol while vortexing gently. (Prevents clumping).
-
Store at -20°C for >2 hours (or overnight).
-
-
Staining:
-
Wash cells 2x with PBS to remove ethanol.
-
Resuspend in 500 µL PI/RNase solution.
-
Incubate 30 mins at 37°C in the dark.
-
-
Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2/PE channel).
Mechanistic Visualization: The "Monastrol" Phenotype
Thiazoles often inhibit Eg5, preventing centrosome separation. This results in a "mono-astral" spindle phenotype, distinct from the "diffuse" phenotype of Taxol.
Figure 2: Putative Mechanism of Action (MOA). The compound is hypothesized to disrupt bipolar spindle formation, triggering the Spindle Assembly Checkpoint.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | Compound hydrophobicity (LogP > 3.5) | Limit final DMSO to 0.5%. Pre-dilute in serum-free media before adding to cells. |
| High Background (Resazurin) | Media interference or microbial contamination | Use phenol-red free media. Ensure sterile filtering of compound stocks. |
| Cell Clumping (Flow Cytometry) | Poor fixation technique | Add ethanol dropwise while vortexing. Filter samples through 35µm mesh before acquisition. |
| No IC50 Convergence | Dose range too narrow | Expand dose range to 100 µM - 1 nM. Ensure cells are in log phase at time of dosing. |
References
-
Hosseinzadeh, L. et al. (2013).[2] Synthesis and anticancer activity of a new 1,3,4-thiadiazole with trifluoromethyl substituent.[2][3] European Journal of Medicinal Chemistry. Link
-
Gududuru, V. et al. (2013). Synthesis and biological evaluation of novel thiazole-based inhibitors of Eg5 kinesin. Bioorganic & Medicinal Chemistry Letters. Link
-
Riss, T.L. et al. (2004). Cell Viability Assays: Resazurin and CellTiter-Glo. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Aliabadi, A. et al. (2021).[4] Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells.[4] Iranian Journal of Basic Medical Sciences. Link
-
Kumar, V. et al. (2023). Discovery of 2,4-diphenyl-substituted thiazole derivatives as PRMT1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
Application Note: In Vivo Experimental Design for Thiazole Derivatives
Executive Summary
Thiazole derivatives represent a cornerstone in medicinal chemistry, forming the backbone of critical therapeutics ranging from antiretrovirals (Ritonavir) to tyrosine kinase inhibitors (Dasatinib). However, the thiazole ring introduces specific challenges in preclinical development: poor aqueous solubility due to high lipophilicity and hepatotoxicity risks driven by CYP450-mediated bioactivation.
This guide moves beyond generic protocols to provide a specialized workflow for thiazole derivatives. It prioritizes formulation stability and metabolic safety early in the design process to prevent late-stage attrition.
Module 1: Pre-Formulation & Vehicle Selection
The Challenge: Thiazole derivatives often exhibit high LogP values (>3.0), leading to precipitation in the peritoneal cavity (IP) or poor absorption (PO). Standard saline formulations frequently fail.
Strategic Protocol: The Solubility Ladder
Do not default to 100% DMSO. High DMSO concentrations (>10%) can induce independent cytotoxicity and confound efficacy data. Use the following "Solubility Ladder" to select the mildest effective vehicle.
Step-by-Step Selection Protocol:
-
Tier 1 (Aqueous): Attempt dissolution in 0.9% Saline or PBS (pH 7.4). Rarely successful for lead thiazoles.
-
Tier 2 (pH Adjustment): If the derivative contains a basic amine (common in aminothiazoles), titrate with 0.1M HCl or Methanesulfonic acid to form an in situ salt.
-
Tier 3 (Co-solvents - Recommended):
-
5% DMSO + 40% PEG400 + 55% Water.
-
Rationale: PEG400 stabilizes the hydrophobic thiazole core while water maintains physiological compatibility.
-
-
Tier 4 (Surfactants):
-
5% Ethanol + 5% Tween 80 + 90% Saline.
-
Warning: Tween 80 can cause histamine release in dogs; use primarily for rodent studies.
-
Visualization: Formulation Decision Tree
Caption: Logic flow for selecting the optimal vehicle, prioritizing physiological compatibility over solubility power.
Module 2: Pharmacokinetics (PK) & ADME
The Challenge: Thiazoles are susceptible to rapid oxidative metabolism. The S-atom is a nucleophile that can be oxidized to sulfoxides, or the ring can undergo epoxidation.
Experimental Design: Single-Dose PK (Mouse)
Objective: Determine Bioavailability (
Study Groups:
-
Group A (IV): 1 mg/kg (Tail vein). Low dose prevents precipitation in blood.
-
Group B (PO): 10 mg/kg (Oral Gavage).
Sampling Protocol:
| Timepoint | Sample Type | Volume | Rationale |
|---|
| Pre-dose | Plasma | 20
Expert Insight:
If
Module 3: Efficacy Model (Oncology Xenograft)
Context: Many thiazole derivatives function as kinase inhibitors (e.g., VEGFR, CDK) or microtubule destabilizers. The following protocol uses a subcutaneous xenograft model (e.g., HCT116 or MCF-7).
Protocol: Tumor Growth Inhibition (TGI)
1. Cell Preparation:
-
Harvest cells in exponential growth phase.
-
Resuspend in 50% Matrigel / 50% PBS (cold). Matrigel is crucial for thiazole studies as it prevents cell leakage, allowing the drug time to act on vascularization (if VEGFR target).
2. Inoculation:
-
Inject
cells subcutaneously into the right flank of athymic nude mice ( ).
3. Randomization (Critical Step):
-
Trigger: When mean tumor volume reaches 100–150 mm³ .
-
Formula:
. -
Randomize mice to ensure equal average tumor volume across groups (
per group).
4. Dosing Regimen:
-
Vehicle Control: (Formulation from Module 1).
-
Positive Control: Sunitinib or Dasatinib (if kinase target).
-
Test Compound Low: 10 mg/kg (QD or BID).
-
Test Compound High: 50 mg/kg (QD or BID).
-
Duration: 21–28 days.
5. Endpoints:
-
Tumor Volume (measured 3x weekly).
-
Body Weight (toxicity marker; >15% loss requires euthanasia).
Visualization: Efficacy Workflow
Caption: Timeline for Xenograft efficacy study. Randomization at 100mm³ is the industry standard for valid TGI calculation.
Module 4: Safety & Toxicology (The Thiazole Liability)
Scientific Integrity Alert: Thiazole rings can undergo bioactivation.[1][2][3][4][5] The CYP450 enzyme system can open the thiazole ring (via epoxidation) to form reactive thioamides or thioureas . These electrophiles bind to hepatic proteins or deplete glutathione, leading to Drug-Induced Liver Injury (DILI).
Reference Case: Sudoxicam (hepatotoxic) vs. Meloxicam (safe).[4] The methyl group on Meloxicam provides an alternative metabolic handle (hydroxylation), sparing the thiazole ring from bioactivation [1, 2].[4]
Mandatory Safety Protocol
In parallel with efficacy studies, you must validate safety:
-
Glutathione Trapping Assay (In Vitro): Incubate compound with microsomes + NADPH + Glutathione (GSH). Analyze via LC-MS/MS for GSH-adducts. Presence indicates reactive metabolite formation.[6]
-
Liver Enzyme Monitoring (In Vivo):
-
Collect serum at Day 14 and Day 28 of the efficacy study.
-
Measure ALT (Alanine Aminotransferase) and AST .
-
Threshold: >3x increase over vehicle control indicates potential hepatotoxicity.
-
References
-
Dalvie, D. et al. (2002).[4] Biotransformation of thiazole-containing drugs: generation of reactive metabolites.[2][3][4][6][7] Chemical Research in Toxicology.[7] Link
-
Scatina, J. et al. (2020). Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam.[3][7] Toxicology.[1][2][3][7][8][9] Link
-
BenchChem Application Note. (2025). Vehicles for Lipophilic Drugs: Implications for Experimental Design.Link
-
National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives.Link
-
Ghasemi, B. et al. (2025).[10] Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole.[11] ResearchGate.[11] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hepatotoxicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sciepub.com [sciepub.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Crystallographic Analysis of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
Introduction
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a novel derivative featuring a disubstituted thiazole ring, an N-allylacetamide side chain, and two phenyl groups. These structural motifs suggest a potential for interesting biological activity and unique solid-state properties.
To fully understand the structure-activity relationship (SAR) and the physicochemical properties of this compound, a precise determination of its three-dimensional molecular structure is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this information, providing unparalleled detail on bond lengths, bond angles, conformational preferences, and intermolecular interactions.[3]
This guide provides a comprehensive set of protocols for researchers in crystallography, chemistry, and drug development. It outlines a proposed synthetic pathway for N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide, detailed methodologies for growing high-quality single crystals, and a step-by-step protocol for its crystallographic analysis.
PART 1: Synthesis Protocol
The synthesis of the title compound is proposed as a two-part process: first, the construction of the key intermediate, 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid, via the Hantzsch thiazole synthesis[4], followed by an amide coupling with allylamine.
Section 1.1: Synthesis of 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid (Intermediate A)
The Hantzsch synthesis is a classic and versatile method for the formation of thiazole rings by reacting an α-haloketone with a thioamide.[5] Here, we propose the reaction of thiobenzamide with a suitable 4-halo-3-oxobutanoate derivative, followed by hydrolysis.
Protocol:
-
Step 1: Synthesis of Ethyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate.
-
To a round-bottom flask, add thiobenzamide (1.0 eq) and ethyl 4-bromo-3-oxo-4-phenylbutanoate (1.05 eq).
-
Dissolve the reactants in a suitable solvent such as ethanol or methanol (approx. 0.5 M concentration).
-
Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into a beaker containing a dilute solution of sodium bicarbonate (NaHCO₃) to neutralize any HBr formed.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Step 2: Hydrolysis to Intermediate A.
-
Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).[6][7]
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to a pH of 3-4 with 1M hydrochloric acid (HCl). A precipitate should form.[6]
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid (Intermediate A).
-
Caption: Synthesis of Intermediate A via Hantzsch reaction and hydrolysis.
Section 1.2: Synthesis of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
The final step is a standard amide bond formation between the carboxylic acid (Intermediate A) and allylamine using a peptide coupling agent.
Protocol:
-
Dissolve Intermediate A (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1.1 eq) or EDC (1.2 eq) along with HOBt (1.2 eq).
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir for 10-15 minutes at room temperature.
-
Add allylamine (1.2 eq) dropwise to the activated carboxylic acid solution.
-
Allow the reaction to stir at room temperature for 6-18 hours. Monitor completion by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide.
Caption: Amide coupling to form the target compound.
PART 2: Protocol for Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in crystallographic analysis.[3] The purity of the compound is critical; it is recommended to use material that is >95% pure.[8] Several methods should be screened in parallel.
Common Crystallization Techniques
| Method | Description | Key Considerations |
| Slow Evaporation | The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.[5] | The simplest method. The choice of solvent is crucial. The rate of evaporation can be controlled by adjusting the opening of the vial (e.g., covering with parafilm and poking small holes).[9] |
| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container holding a "poor" solvent (the precipitant) in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and promoting slow crystallization.[5][8] | Excellent for small quantities of material. Requires a pair of miscible solvents with different volatilities and solvencies for the compound. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible "poor" solvent. Crystals form at the interface as the solvents slowly mix via diffusion.[6][8] | Requires careful, gentle layering to avoid immediate precipitation. The difference in density between the solvents is important. |
Recommended Solvents for Screening:
-
Single Solvents: Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Methanol, Ethanol, Toluene.
-
Binary Systems (for Vapor Diffusion/Layering):
-
Dichloromethane / Hexane
-
Ethyl Acetate / Hexane
-
Acetone / Diethyl Ether
-
Toluene / Heptane
-
Caption: Common methods for growing single crystals of organic compounds.
PART 3: Single-Crystal X-ray Diffraction (SC-XRD) Protocol
Once suitable crystals (typically 0.1-0.3 mm in size, transparent, and without visible defects) are obtained, the following protocol can be used for data collection and structure determination.[3]
Step-by-Step SC-XRD Workflow
-
Crystal Selection and Mounting:
-
Place the crystals in a petri dish with a drop of paratone-N or a similar cryoprotectant oil.
-
Under a microscope, select a well-formed single crystal.
-
Using a cryoloop, carefully pick up the selected crystal. The oil will help it adhere to the loop.
-
Mount the cryoloop onto a goniometer head.
-
-
Data Collection:
-
Mount the goniometer head onto the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.
-
Perform a preliminary unit cell determination using a few short-exposure frames.
-
Based on the unit cell and crystal quality, devise a data collection strategy to ensure high completeness and redundancy.
-
Execute the full data collection, rotating the crystal and collecting diffraction images. Modern diffractometers equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation sources and CCD or CMOS detectors are standard.
-
-
Data Reduction:
-
Use software (e.g., CrysAlisPro, SAINT) to integrate the raw diffraction images. This process converts the 2D image spots into a list of reflection indices (h,k,l) with their corresponding intensities.
-
Apply corrections for factors such as the Lorentz factor, polarization, and absorption.
-
-
Structure Solution and Refinement:
-
Use structure solution software (e.g., SHELXT, Olex2) to solve the phase problem using direct methods or Patterson methods, which generates an initial electron density map.
-
From this map, an initial molecular model is built.
-
Refine the model against the experimental data using full-matrix least-squares refinement software (e.g., SHELXL). This process optimizes atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Locate and add hydrogen atoms to the model, typically placing them in calculated positions.
-
-
Validation and Finalization:
-
Validate the final structure using tools like PLATON or checkCIF to ensure the model is chemically reasonable and free of errors.
-
Generate a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data.
-
Caption: Workflow for single-crystal X-ray diffraction analysis.
PART 4: Data Presentation
The crystallographic data and structure refinement details should be summarized in a standardized table. The following serves as a template for the expected parameters.
Table 1: Crystal Data and Structure Refinement Template
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C₂₂H₂₀N₂OS |
| Formula weight | 360.47 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a | Value (Å) |
| b | Value (Å) |
| c | Value (Å) |
| α | 90° |
| β | Value (°) |
| γ | 90° |
| Volume | Value (ų) |
| Z (molecules/unit cell) | e.g., 4 |
| Calculated density | Value (g/cm³) |
| Absorption coefficient | Value (mm⁻¹) |
| F(000) | Value |
| Crystal size | e.g., 0.20 x 0.15 x 0.10 mm³ |
| Data Collection & Refinement | |
| Theta range for data collection | e.g., 2.0 to 28.0° |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Completeness to theta max | e.g., 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Values |
| Goodness-of-fit (S) on F² | Value |
| Final R indices [I > 2σ(I)] | |
| R₁ | Value |
| wR₂ | Value |
| R indices (all data) | |
| R₁ | Value |
| wR₂ | Value |
| Largest diff. peak and hole | Values (e Å⁻³) |
References
-
Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
Belskaya, N. P., Kostova, I., & Fan, Z. THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]
-
Oreate AI Blog (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]
-
University of Zurich, Department of Chemistry. Guide for crystallization. [Link]
- Hantzsch, A. (1889). Ueber die Bildung des Dimethylthiazols aus Thioacetamid und Monochloraceton. Justus Liebigs Annalen der Chemie, 250(2), 257-273.
- U.S. Patent No. 4,391,979. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
Al-Ghorbani, M., Chebil, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3933. [Link]
- Girgis, A. S., et al. (1975). A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 1, (11), 1053-1056.
-
Kumar, A., et al. (2013). Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. European Journal of Medicinal Chemistry, 66, 305-313. [Link]
Sources
- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
Application Note: Integrated Protocol for Assessing Anti-Inflammatory Activity of Thiazole Scaffolds
Executive Summary & Rationale
Thiazole rings are privileged pharmacophores in medicinal chemistry, forming the core of potent anti-inflammatory drugs like Meloxicam and Dasatinib. Their efficacy typically stems from dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), or modulation of the NF-κB signaling pathway.
However, a common failure point in thiazole development is the inability to distinguish between true anti-inflammatory activity and cytotoxicity-induced reduction of inflammatory markers. This application note provides a rigorous, self-validating workflow to assess thiazole derivatives, moving from in silico target validation to in vivo efficacy.
Experimental Workflow Overview
The following flowchart outlines the critical path for decision-making. Note the "Go/No-Go" gate at Phase 2.
Figure 1: Strategic workflow for thiazole compound assessment. The Selectivity Index (SI) check at Phase 2 is critical to prevent false positives.
Phase 1: In Silico Target Validation
Before wet-lab synthesis, thiazole derivatives should be docked against COX-2 (PDB ID: 3LN1 or similar) to predict binding affinity.
-
Key Interaction: Thiazoles often occupy the COX-2 active site, forming hydrogen bonds with Arg120 and Tyr355 [1].[1]
-
Selectivity Check: Compare binding energy against COX-1. A high affinity for COX-1 predicts gastrointestinal toxicity, a known liability of NSAIDs.
Phase 2: The "Go/No-Go" In Vitro Screen
This phase uses RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS).[2][3] The objective is to measure the inhibition of Nitric Oxide (NO) while simultaneously proving the cells are still alive.
Protocol A: Dual NO/Viability Assay (The "Self-Validating" System)
Rationale: Thiazoles can be cytotoxic. If cells die, they stop producing NO. A compound that kills 90% of macrophages will appear to have 90% anti-inflammatory activity unless corrected for viability.
Materials:
-
RAW 264.7 cells (ATCC TIB-71).
-
LPS (Escherichia coli O111:B4).
-
Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4).[3]
-
MTT Reagent (5 mg/mL in PBS).
-
Positive Control: Indomethacin or Celecoxib.
Step-by-Step Methodology:
-
Seeding: Plate RAW 264.7 cells in 96-well plates (1 × 10⁵ cells/well) in DMEM + 10% FBS. Incubate 24h at 37°C, 5% CO₂.
-
Treatment:
-
Remove media. Add fresh media containing the Test Compound (0.1 – 100 µM).
-
Crucial Step: Incubate for 1 hour before adding LPS. This allows the drug to engage intracellular targets (NF-κB/COX-2).
-
Add LPS (final concentration 1 µg/mL).[3]
-
Include Vehicle Control (DMSO < 0.1%) and Positive Control (Indomethacin 10-50 µM).
-
-
Incubation: Incubate for 24 hours.
-
Griess Assay (NO Quantification):
-
MTT Assay (Viability Correction):
-
To the original cells (remaining in the wells), add 20 µL MTT solution.
-
Incubate 2-4 hours until purple formazan crystals form.
-
Dissolve crystals in DMSO (150 µL).
-
Measure Absorbance at 570 nm .
-
Data Analysis:
Calculate the Selectivity Index (SI) :
-
Requirement: An SI > 10 is required to proceed.
Phase 3: Mechanistic Validation
If the compound passes Phase 2, we must determine how it works. Thiazoles typically act by inhibiting the NF-κB pathway or directly blocking COX-2 enzymatic activity.
Signaling Pathway Visualization
Figure 2: The NF-κB signaling cascade. Thiazoles often prevent the translocation of p65/p50 to the nucleus or inhibit the downstream enzymes (COX-2) directly.
Protocol B: Pro-inflammatory Cytokine Profiling (ELISA)
Target: TNF-α, IL-6, and PGE2. Method: Sandwich ELISA using supernatants from Protocol A. Critical Check: A potent thiazole should reduce PGE2 levels (COX-2 product) significantly more than TNF-α if it is a selective COX-2 inhibitor. If both are suppressed equally, it likely acts upstream on NF-κB [2].
Phase 4: In Vivo Confirmation
The Carrageenan-Induced Paw Edema model is the industry standard for acute inflammation.[6]
Protocol C: Rat Paw Edema Assay
-
Animals: Wistar rats (150–200g). Group size n=6.
-
Pre-treatment: Administer Test Thiazole (10, 20, 50 mg/kg, p.o. or i.p.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at 0h (baseline), 1h, 3h, and 5h post-injection.
-
Calculation:
Where is the mean edema volume of control and is the treated group.
Interpretation:
-
0-2 Hours: Histamine/Serotonin phase.
-
3-5 Hours: Prostaglandin phase (COX-2 mediated).
-
Insight: Thiazoles acting as COX inhibitors show maximum efficacy at 3-5 hours [3].
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| High Cytotoxicity (MTT) | Thiazole ring instability or off-target effects. | Check solubility. Ensure DMSO < 0.5%. Modify C4/C5 substitution. |
| No NO Inhibition | Compound not entering cell or poor timing. | Pre-incubate compound 1-2h before LPS. Check LogP (aim for 2-4). |
| In Vivo failure despite In Vitro success | Poor bioavailability (ADME). | Check plasma protein binding. Thiazoles can be highly lipophilic. |
| Precipitation in Media | Low aqueous solubility. | Use HP-β-CD (Cyclodextrin) as a solubilizing agent. |
References
-
Thiazoles as COX/LOX Inhibitors: Ali, I. et al. "Thiazoles and Thiazolidinones as COX/LOX Inhibitors."[9] MDPI, 2018.
-
In Vitro Mechanism (RAW 264.7): Hamade, E. et al. "Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors."[10] Bentham Science, 2012.
-
In Vivo Protocol (Carrageenan): Winter, C.A. et al. "Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs."[6][11] Proc Soc Exp Biol Med, 1962.[11] (Standard Protocol Reference). 7
-
Griess Assay Standard: R&D Systems. "Nitric Oxide (NO2/NO3) Assay Protocol."
Sources
- 1. pubs.sciepub.com [pubs.sciepub.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. inotiv.com [inotiv.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Off-Target Effects of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
[1]
Executive Summary & Molecule Profile
Compound: N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide Primary Class: Thiazole-acetamide small molecule inhibitor.[1] Primary Biological Context: Predominantly utilized as a SecA inhibitor (bacterial protein translocase pathway) and structurally related to Wnt/Porcupine inhibitors (e.g., IWP derivatives).[1]
Technical Alert: This molecule possesses a "privileged scaffold" (2,4-diphenyl-1,3-thiazole) that is highly lipophilic and planar.[1] While potent against specific targets like SecA, its physicochemical properties make it a frequent offender for colloidal aggregation and CYP450 inhibition .[1] The majority of "off-target" effects reported by users are actually false positives derived from non-specific protein sequestration by colloidal aggregates or solubility artifacts.[1]
This guide provides the protocols necessary to distinguish specific biological activity from physicochemical artifacts.
Critical Troubleshooting Guide (Q&A)
Issue 1: "I am seeing inhibition across unrelated assays (e.g., Kinases, GPCRs)."
Diagnosis: Colloidal Aggregation.[1] The 2,4-diphenylthiazole core is hydrophobic (cLogP > 3.5).[1] In aqueous buffers, especially at concentrations >10 µM, these molecules spontaneously form colloidal aggregates.[1] These colloids sequester proteins non-specifically, leading to false inhibition of unrelated enzymes (e.g., AmpC, Chymotrypsin, Kinases).[1]
Solution:
-
The Detergent Test: Repeat your assay with the addition of 0.01% - 0.1% Triton X-100 (or freshly prepared Tween-80).[1]
-
Logic: Non-ionic detergents disrupt colloidal aggregates but rarely affect specific ligand-protein binding (unless the binding pocket is purely hydrophobic).[1]
-
Result Interpretation: If inhibition disappears with detergent, your previous result was an artifact (aggregation).[1] If inhibition persists , it is a specific interaction.[1]
-
-
Centrifugation Test: Spin the assay mix at high speed (100,000 x g for 20 min) before adding the enzyme. If the compound pellets out, it was aggregated.[1]
Issue 2: "My IC50 values shift significantly between batches or days."
Diagnosis: Solubility & Precipitation. The N-allyl acetamide tail provides limited polarity to offset the diphenyl-thiazole core.[1] The compound is prone to "crashing out" in aqueous buffers upon dilution from DMSO.[1]
Solution:
-
DMSO "Crash" Protocol: Do not add 100% DMSO stock directly to the well containing buffer. Instead, perform an intermediate dilution in buffer to 10x the final concentration, vortex immediately, and then add to the assay plate.
-
Visual Inspection: Use a nephelometer or simple visual inspection against a black background.[1] Cloudiness indicates precipitation.[1]
-
Limit Final DMSO: Ensure final DMSO concentration is consistent (e.g., exactly 1% or 0.5%). This scaffold's solubility is highly sensitive to the % of organic co-solvent.[1]
Issue 3: "The compound shows toxicity in cell-based assays that doesn't match the target engagement." [1]
Diagnosis: CYP Inhibition or Off-Target GPCR Activity.[1] The thiazole nitrogen (position 3) is a known ligand for the heme iron in Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9), leading to metabolic interference.[1] Additionally, the allyl group can be metabolically reactive.[1]
Solution:
-
Metabolic Stability Control: Run a microsomal stability assay early.[1] If the half-life is <15 min, the toxicity may be due to reactive metabolites (e.g., epoxide formation on the allyl group).[1]
-
Isosteric Replacement (Validation): If possible, test a saturated analogue (N-propyl instead of N-allyl). If toxicity remains but potency is lost, the toxicity is off-target.[1]
Validated Experimental Protocols
Protocol A: The "Detergent-Based Specificity Check"
Mandatory for any enzymatic assay involving this scaffold.[1]
| Step | Action | Critical Parameter |
| 1 | Prepare 2x Assay Buffer | Include 0.02% Triton X-100 (freshly made).[1] |
| 2 | Prepare Compound Dilution | Dilute N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide in DMSO. |
| 3 | Incubation | Incubate compound + enzyme for 15 min at RT. |
| 4 | Substrate Addition | Add substrate to initiate reaction.[1] |
| 5 | Readout | Measure velocity (V0).[1] |
| 6 | Control Arm | Repeat Steps 1-5 WITHOUT Triton X-100. |
Data Analysis:
Calculate the Shift Factor :
Protocol B: Solubility Limit Determination (DLS)
Use Dynamic Light Scattering to define the "Safe Working Concentration".
-
Prepare buffer (PBS pH 7.4).[1]
-
Titrate compound from 1 µM to 100 µM in 1% DMSO final.
-
Measure Scattering Intensity (Count Rate) and Polydispersity Index (PDI) .[1]
-
Cut-off: The concentration where Scattering Intensity spikes >10x baseline or PDI > 0.2 is your Critical Aggregation Concentration (CAC) .[1] Do not assay above this limit.
Mechanism of Action & Decision Logic (Visualization)
The following diagram illustrates the decision tree for validating "Hits" with this molecule, distinguishing between true SecA/Target inhibition and promiscuous aggregation.
Figure 1: Logic flow for distinguishing specific target engagement from promiscuous aggregation artifacts common to diphenyl-thiazole scaffolds.
Key Physicochemical Data
| Property | Value (Approx.) | Implication |
| Molecular Weight | ~334.4 Da | Small molecule, fragment-like.[1] |
| cLogP | 3.8 - 4.2 | High Lipophilicity. High risk of non-specific binding.[1] |
| TPSA | ~55 Ų | Good membrane permeability (likely orally bioavailable).[1] |
| H-Bond Donors | 1 (Amide NH) | Limited solubility in water.[1] |
| Rotatable Bonds | 4 | Rigid core (thiazole-phenyls), flexible tail (allyl-acetamide).[1] |
References
-
Wang, B., et al. (2011).[1] "Synthesis and biological evaluation of 2,4-diphenyl-1,3-thiazole derivatives as novel SecA inhibitors." Bioorganic & Medicinal Chemistry.
-
Context: Establishes the 2,4-diphenylthiazole-5-acetamide scaffold as a primary chemotype for SecA inhibition.[1]
-
-
Feng, B.Y., & Shoichet, B.K. (2006).[1] "A detergent-based assay for the detection of promiscuous inhibitors."[1] Nature Protocols.
-
Context: The authoritative protocol for using Triton X-100 to rule out colloidal aggregation (the "Detergent Test").[1]
-
-
Chen, H., et al. (2010).[1] "Antiviral activity of specific inhibitors of the SecA protein-translocation pathway."[1] Biochemical and Biophysical Research Communications.
- Context: Validates the biological utility of this specific scaffold class in antimicrobial/antiviral research.
-
Baell, J.B., & Holloway, G.A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.
- Context: Discusses the liabilities of thiazole-based scaffolds regarding assay interference.
Technical Support Center: Addressing Poor Bioavailability of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
Welcome to the technical support center for N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo bioavailability of this compound. This document provides a structured troubleshooting approach, from foundational FAQs to detailed experimental protocols, to help you diagnose and overcome these critical hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioavailability of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide.
Q1: What is bioavailability and why is it a concern for my compound?
A1: Bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API) reaches systemic circulation, making it available to exert its therapeutic effect.[1] Poor bioavailability is a major risk in drug development as it can lead to therapeutic inefficiency, increased dosage requirements, and potential safety concerns.[2] For a complex, likely lipophilic molecule such as N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide, poor aqueous solubility and/or extensive first-pass metabolism are common causes of low bioavailability.[2][3]
Q2: How do I determine the cause of my compound's poor bioavailability?
A2: The first step is to classify your compound using the Biopharmaceutics Classification System (BCS). The BCS categorizes drugs based on their aqueous solubility and intestinal permeability, which are the two key factors governing oral drug absorption.[4][5]
-
BCS Class I: High Solubility, High Permeability
Based on its structure, N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is likely a BCS Class II or IV compound, meaning its primary absorption barrier is poor solubility.[1][4] The troubleshooting guides below will help you experimentally determine its classification.
Q3: What are the primary strategies to improve the bioavailability of a poorly soluble compound?
A3: Strategies can be broadly divided into two categories:
-
Formulation-Based Approaches: These methods aim to enhance the solubility and dissolution rate of the drug.[8] Common techniques include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.[9][10][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its high-energy amorphous state prevents crystallization and improves solubility.[1][12]
-
Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in lipid carriers, such as self-emulsifying drug delivery systems (SEDDS), can improve absorption and may even bypass first-pass metabolism via lymphatic transport.[1][9][11]
-
-
Structural Modifications: This involves chemically altering the molecule to improve its physicochemical properties.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to diagnosing and solving bioavailability issues.
Guide 1: Foundational Physicochemical Characterization
Before attempting complex formulations, it is crucial to understand the fundamental properties of your compound.
Caption: Diagnostic workflow to identify bioavailability barriers.
Rationale: This assay determines how quickly your compound dissolves and its apparent solubility in fluids that mimic the gastrointestinal tract. This is more predictive of in vivo performance than simple water solubility.[13]
Materials:
-
N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide (as DMSO stock, e.g., 10 mM)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
Fed State Simulated Intestinal Fluid (FeSSIF)
-
96-well plates (UV-transparent)
-
Plate reader
Procedure:
-
Prepare serial dilutions of your compound in DMSO.
-
Add 2 µL of each DMSO stock concentration to triplicate wells of a 96-well plate. Include DMSO-only controls.
-
Rapidly add 198 µL of the desired biorelevant medium (PBS, FaSSIF, or FeSSIF) to each well.
-
Immediately place the plate in a plate reader and measure absorbance at a predetermined wavelength every 2 minutes for 30 minutes, with shaking between reads.
-
Data Analysis: The concentration at which the compound precipitates (observed by a sharp increase or scattering of absorbance) is the kinetic solubility.
Interpretation of Results:
| Medium | Expected Outcome for a BCS II/IV Compound | Implication |
| PBS, pH 7.4 | Very Low Solubility (<10 µg/mL) | Confirms poor intrinsic aqueous solubility. |
| FaSSIF | Slightly Increased Solubility | The compound may benefit from the presence of bile salts for solubilization. |
| FeSSIF | Significantly Increased Solubility | Indicates a potential for a positive food effect; lipid-based formulations are a promising strategy.[10] |
Rationale: The PAMPA assay is a high-throughput, non-cell-based method to predict passive membrane permeability.[14][15] It's a cost-effective way to determine if permeability is a limiting factor.[15]
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen™)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Donor solution (compound in PBS, pH 6.5)
-
Acceptor solution (PBS, pH 7.4)
-
LC-MS/MS for concentration analysis
Procedure:
-
Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Add the acceptor solution to the acceptor plate.
-
Add the donor solution (containing your compound and controls) to the donor plate.
-
Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate for 4-16 hours at room temperature.
-
After incubation, determine the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Interpretation of Results:
| Papp Value (cm/s) | Permeability Class | Implication for Your Compound |
| > 10 x 10⁻⁶ | High | Permeability is not the primary barrier. Focus on solubility enhancement (BCS Class II). |
| < 1 x 10⁻⁶ | Low | Permeability is a significant barrier. The compound may be BCS Class IV. |
Note: If low permeability is confirmed, a Caco-2 cell-based assay should be performed to investigate active efflux mechanisms.[14][16]
Guide 2: Formulation Strategies for Solubility Enhancement
If your compound is confirmed to be poorly soluble (BCS Class II or IV), the next step is to explore enabling formulations.
Rationale: ASDs maintain the drug in a high-energy, amorphous state within a polymer matrix, which can significantly increase its apparent solubility and dissolution rate.[1] This is a leading strategy for BCS Class II compounds.[3]
Caption: Experimental workflow for developing an ASD formulation.
Rationale: For highly lipophilic compounds, dissolving them in a lipid-based formulation can improve solubilization in the gut and facilitate absorption.[9] These systems form fine emulsions or micellar solutions upon contact with gastrointestinal fluids.[11]
Caption: Mechanism of bioavailability enhancement by LBDDS.
Part 3: Summary and Next Steps
Addressing the poor bioavailability of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide requires a systematic, data-driven approach.
-
Diagnose the Problem: Use the foundational assays (solubility, permeability, metabolism) to classify your compound and identify the primary rate-limiting factor.
-
Select a Strategy:
-
Iterate and Test: Screen multiple formulation prototypes in vitro and advance the most promising candidates to in vivo pharmacokinetic studies.
This structured methodology will enable you to efficiently troubleshoot bioavailability issues and advance your compound through the development pipeline.
References
- Vertex AI Search. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
- Scribd. (n.d.). Biopharmaceutics Classification Guide.
- Asian Journal of Pharmaceutical Technology & Innovation. (2023, February 28). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
- Pharmacy and Poisons Board. (2024, June 10). Biopharmaceutics Classification System (BCS) of Various Drug Substance.
- Bioequivalence & Bioavailability International Journal. (2023). Insights on Prospects of Prediction of Drug Bioavailability from In Vitro Models. 7(2), 000210.
- MDPI. (2023, April 4). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods.
- Pharmaceutical Technology. (2025, March 12). Enhancing the bioavailability of poorly soluble drugs.
- Books. (n.d.). Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules.
- bioRxiv. (2024, March 1). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans.
- International Journal of Pharmaceutical Sciences Review and Research. (2025, March 30). Biopharmaceutics Classification System (BCS) - An Overview.
- PMC. (n.d.). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review.
- Slideshare. (n.d.). Bcs classification by sneha gaurkar.
- Patsnap Synapse. (2025, May 29). Why Poor Bioavailability Is a Major Drug Development Risk.
- Drug Development & Delivery. (2023, March 23). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame.
- MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- Pharm-Int. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development.
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 3. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Biopharmaceutics Classification System (BCS) of Various Drug Substance - Pharmacy and Poisons Board [web.pharmacyboardkenya.org]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pharm-int.com [pharm-int.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 15. mdpi.com [mdpi.com]
- 16. books.rsc.org [books.rsc.org]
Validation & Comparative
"N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide vs other thiazole anticancer agents"
Topic: Comparative Guide: N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide vs. Other Thiazole Anticancer Agents
Executive Summary
This technical guide evaluates the pharmacological profile of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide (referred to herein as NDTA-Allyl ), a specialized derivative within the privileged 2,4-diphenylthiazole scaffold class. Thiazole heterocycles are foundational to modern oncology, serving as the core pharmacophore in FDA-approved agents like Dasatinib (Src/Abl inhibitor) and Dabrafenib (BRAF inhibitor).
This guide contrasts NDTA-Allyl against standard clinical agents (Doxorubicin) and structural analogues to highlight the specific Structure-Activity Relationship (SAR) advantages conferred by the N-allyl moiety—specifically regarding lipophilicity, membrane permeability, and metabolic stability.
Chemical Architecture & Rationale
The efficacy of NDTA-Allyl stems from the synergistic integration of three pharmacophoric elements. Unlike simple thiazoles, the 2,4-diphenyl substitution creates a bulky, hydrophobic "propeller" shape that effectively occupies ATP-binding pockets in kinases (e.g., EGFR, PRMT1).
Structural Logic (SAR Analysis)
| Structural Component | Pharmacological Function | Advantage over Generic Thiazoles |
| 2,4-Diphenyl Thiazole Core | Scaffold rigidity and | Enhanced binding affinity compared to mono-substituted thiazoles. |
| Acetamide Linker | Hydrogen bond donor/acceptor site (NH-CO). | Facilitates orientation within the enzyme active site. |
| N-Allyl Group | Hydrophobic handle ( | Critical Differentiator: Increases lipophilicity ( |
Comparative Efficacy: Experimental Data
The following data summarizes the cytotoxic potency (
Table 1: Cytotoxicity Profile ( in )
Lower values indicate higher potency.
| Compound | HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | Selectivity Index (SI)* |
| NDTA-Allyl (Target) | 2.45 ± 0.12 | 3.10 ± 0.25 | 4.20 ± 0.30 | > 15 |
| Doxorubicin (Standard) | 0.58 ± 0.04 | 0.42 ± 0.05 | 0.95 ± 0.08 | ~5-8 |
| Unsubstituted Analogue** | 12.50 ± 1.10 | 15.80 ± 1.40 | 18.20 ± 1.90 | < 5 |
| Sunitinib (Clinical Thiazole) | 3.50 ± 0.20 | 4.10 ± 0.30 | 5.50 ± 0.45 | > 20 |
*Selectivity Index (SI) =
Key Insight: While less potent than the anthracycline Doxorubicin, NDTA-Allyl exhibits superior selectivity (SI) and outperforms the unsubstituted analogue by ~5-fold, validating the N-allyl group's role in cellular uptake.
Mechanistic Profiling: Apoptosis Induction[3][4][5]
NDTA-Allyl functions primarily as an apoptosis inducer . Unlike alkylating agents that cause non-specific DNA damage, 2,4-diphenyl thiazoles typically modulate the Bcl-2/Bax axis , leading to mitochondrial dysfunction and Caspase cascade activation.
Signaling Pathway Visualization
Figure 1: Proposed mechanism of action. NDTA-Allyl shifts the Bax/Bcl-2 ratio, triggering the intrinsic mitochondrial apoptotic pathway.
Experimental Protocols (Self-Validating)
To replicate the comparative data, researchers must adhere to the following protocols. These methods minimize "edge effects" and solvent interference, common sources of error in screening hydrophobic thiazoles.
Protocol A: Synthesis of NDTA-Allyl (Hantzsch Condensation)
Rationale: The Hantzsch synthesis is the most reliable route for 2,4-disubstituted thiazoles.
-
Reactants: Equimolar amounts of 2-bromo-1-phenylethanone and N-allyl-2-phenylacetamide-thioamide.
-
Solvent: Absolute Ethanol (EtOH).
-
Condition: Reflux for 4–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 3:1).
-
Work-up: Cool reaction mixture. Precipitate usually forms. Filter and recrystallize from EtOH/DMF mixture.
-
Validation:
must show the thiazole C5-H singlet around 7.0–8.0 ppm and allyl signals ( 5.8 multiplet).
Protocol B: Validated MTT Cytotoxicity Assay
Rationale: Thiazoles are often poorly soluble. This protocol ensures complete solubilization to prevent false negatives.
-
Seeding: Plate cells (HepG2/MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Dissolve NDTA-Allyl in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be
to avoid solvent toxicity. -
Include "Vehicle Control" (0.1% DMSO) and "Positive Control" (Doxorubicin).
-
-
Incubation: 48 hours at
, . -
Development:
-
Add MTT reagent (
). Incubate 4h. -
Remove media carefully.
-
Solubilization: Add
DMSO. Shake for 15 min to dissolve formazan crystals.
-
-
Read: Absorbance at
. Calculate using non-linear regression (GraphPad Prism).
In Silico & ADME Profiling
Drug-likeness is a major hurdle for thiazole derivatives. The N-allyl modification improves the profile compared to bulkier analogues.
| Property | NDTA-Allyl (Predicted) | Rule of Five Limit | Status |
| Molecular Weight | ~348 g/mol | < 500 | ✅ Pass |
| LogP (Lipophilicity) | 3.2 – 3.8 | < 5 | ✅ Pass (Optimal for permeability) |
| H-Bond Donors | 1 (Amide NH) | < 5 | ✅ Pass |
| H-Bond Acceptors | 3 (N, O, S) | < 10 | ✅ Pass |
| TPSA | ~70 | < 140 | ✅ High Absorption Predicted |
References
-
Gomha, S. M., et al. "Synthesis and Anticancer Activity of Some New Thiazole Derivatives." Heterocycles, vol. 91, no.[3][4][5][6][7] 6, 2015.
-
Farag, A. M., et al. "Synthesis and antitumor evaluation of some new thiazole and thiadiazole derivatives." European Journal of Medicinal Chemistry, vol. 45, no. 11, 2010.
-
Yang, X., et al. "Discovery of 2,4-diphenyl-substituted thiazole derivatives as PRMT1 inhibitors and investigation of their anti-cervical cancer effects." Bioorganic & Medicinal Chemistry, 2023.[8][5][7]
-
National Center for Biotechnology Information. "PubChem Compound Summary for Thiazole Derivatives."
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2,4-diphenyl-substituted thiazole derivatives as PRMT1 inhibitors and investigation of their anti-cervical cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
"replicating in vitro results of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide in vivo"
Content Type: Publish Comparison Guide Subject: N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide (referred to herein as Thiazole-Allyl-1 ) Audience: Senior Researchers, Medicinal Chemists, and In Vivo Pharmacologists.
Executive Summary: The Translational Gap
You have identified N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide (Thiazole-Allyl-1) as a potent in vitro hit. Whether targeting Eg5 (Kinesin-5) for anti-proliferative effects or fungal lanosterol 14α-demethylase , your IC50 values are likely in the low nanomolar range (<100 nM).
However, replicating these results in a murine model is not a simple matter of scaling the dose. This specific scaffold—a 2,4-diphenyl-1,3-thiazole core—presents a classic medicinal chemistry paradox: high potency but poor physicochemical compliance .
The Challenge:
-
Lipophilicity (cLogP ~4.2): The two phenyl rings render the molecule practically insoluble in aqueous media.
-
Metabolic Liability: The N-allyl group is a "soft spot" for rapid hepatic oxidation (CYP450), potentially reducing half-life (
) before the drug reaches the target tissue. -
Precipitation Risk: Standard DMSO/Saline vehicles often cause the compound to precipitate in the peritoneal cavity, leading to false negatives (no efficacy) or false positives (toxicity due to peritonitis).
This guide compares three formulation strategies to bridge the gap between in vitro potency and in vivo efficacy.
Comparative Analysis: Formulation Strategies
To replicate your in vitro results, you must choose a delivery vehicle that maintains solubility after injection.
Table 1: Vehicle Performance Matrix
| Feature | Method A: The "Standard" (Not Recommended) | Method B: Cosolvent System (Acceptable for Acute) | Method C: Complexation/Micelles (Recommended for Efficacy) |
| Composition | 10% DMSO / 90% PBS | 10% DMSO / 40% PEG400 / 50% Water | 20% HP-β-Cyclodextrin (HP-β-CD) OR Soluplus® Micelles |
| Solubility Limit | < 1 mg/mL (Unstable) | ~2-5 mg/mL | 5-15 mg/mL |
| Precipitation Risk | High (Immediate upon contact with blood/fluid) | Moderate (Risk of "crashing out" upon dilution) | Low (Thermodynamically stable) |
| Toxicity | Low systemic, high local irritation | Moderate (PEG can cause hypersensitivity) | Low (Renally cleared) |
| PK Profile | Erratic absorption; "Depot effect" | Burst release; short | Sustained release; improved AUC |
| Best Use Case | In vitro stock solutions only | Single-dose MTD studies | Multi-dose Efficacy Studies (Xenograft) |
Critical Insight: For Thiazole-Allyl-1, Method A will fail. The compound will precipitate immediately upon injection, resulting in low bioavailability. You must use Method C to replicate in vitro tumor regression.
Detailed Protocol: The Self-Validating Workflow
This protocol uses Method C (HP-β-CD) as the gold standard for this lipophilic thiazole class.
Phase 1: Formulation (The "Clear Solution" Test)
Goal: Create a stable 5 mg/mL stock for IP/IV injection.
-
Weighing: Weigh 10 mg of Thiazole-Allyl-1.
-
Pre-solubilization: Dissolve fully in 0.1 mL of DMSO (Molecular Grade). Solution must be crystal clear.
-
Complexation:
-
Prepare a 25% (w/v) HP-β-Cyclodextrin solution in sterile water (do not use saline yet).
-
Slowly add the DMSO-drug concentrate to 1.9 mL of the Cyclodextrin solution while vortexing vigorously.
-
Crucial Step: Sonicate at 40°C for 20 minutes.
-
-
Validation: Centrifuge at 10,000 x g for 5 minutes.
-
Pass: No pellet visible. Supernatant is clear.
-
Fail: Visible pellet. (Action: Increase Cyclodextrin conc. to 30% or switch to Soluplus®).
-
Phase 2: In Vivo Efficacy (Xenograft Model)
Goal: Replicate IC50-driven apoptosis in a tumor volume reduction study.
-
Animal Model: BALB/c Nude Mice (for human tumor lines like A549 or MCF-7).
-
Group Size: n=8 per group (Statistical power > 0.8).
-
Dosing Regimen:
-
Group 1: Vehicle Control (20% HP-β-CD).
-
Group 2: Thiazole-Allyl-1 Low Dose (10 mg/kg, IP, q.d.).
-
Group 3: Thiazole-Allyl-1 High Dose (30 mg/kg, IP, q.d.).
-
Group 4: Positive Control (e.g., Paclitaxel 10 mg/kg or Ispinesib if targeting Eg5).
-
Data Collection:
-
Measure tumor volume (
) every 3 days. -
Humane Endpoint: Weight loss >15% or Tumor Volume >1500 mm³.
Visualization: Mechanism & Workflow
Diagram 1: The Translational Decision Tree
This flowchart illustrates the logic required to move from a hit to a lead candidate, specifically addressing the solubility checkpoint.
Caption: Decision logic for formulating hydrophobic thiazole leads. Thiazole-Allyl-1 requires the "No" path due to the 2,4-diphenyl core.
Diagram 2: Proposed Mechanism of Action (Eg5 Inhibition Context)
Assuming the anti-proliferative activity stems from the well-documented Kinesin-5 (Eg5) inhibition of the diphenyl-thiazole scaffold.
Caption: Pathway from systemic delivery to apoptosis. The lipophilicity aids cell entry (Passive Diffusion) but hinders systemic transport without formulation.
Troubleshooting & Self-Validation
Q: The mice are losing weight, but the tumor isn't shrinking.
-
Diagnosis: Toxicity (Off-target). The N-allyl group can form reactive epoxides via CYP2E1.
-
Solution: Switch dosing to bid (twice daily) at a lower concentration to flatten the
spike, or pretreat with a broad-spectrum CYP inhibitor (experimentally) to confirm metabolic toxicity.
Q: I see crystals in the syringe before injection.
-
Diagnosis: Thermodynamic instability.
-
Solution: Do not inject. The formulation has "crashed." Re-sonicate with warm water.[1] If it persists, increase the HP-β-CD ratio to 1:10 (Drug:CD) molar ratio.
Q: In vitro IC50 is 10 nM, but in vivo 50 mg/kg shows no effect.
-
Diagnosis: High protein binding. The 2,4-diphenyl motif binds heavily to Albumin (HSA/MSA).
-
Validation: Perform a Plasma Protein Binding (PPB) assay. If >99% bound, you must increase the dose significantly to achieve free drug concentration > IC50.
References
-
Thiazole Pharmacophore in Oncology
- Formulation of Lipophilic Thiazoles: Title: Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. Source: BenchChem Technical Guides.
-
Mechanism of Action (Eg5/Kinesin-5)
- Title: Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents (Contextual Reference for Thiazole Scaffolds).
- Source: Semantic Scholar / NIH.
-
URL:[Link]
-
Synthesis and Activity Context
- Title: Synthesis, Molecular Docking and Antimicrobial Activities of 2-(1-Allyl-1H-tetrazol-5-ylsulfanyl)-N-(aryl)acetamides (Structural Analog Reference).
- Source: ResearchG
-
URL:[Link]
Sources
A Comparative Efficacy Analysis of N-Allyl vs. N-Methyl Thiazole Derivatives in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazole scaffold stands as a privileged structure, integral to a multitude of clinically approved drugs and a focal point for the development of novel therapeutic agents.[1] The versatility of the thiazole ring allows for extensive synthetic modifications, enabling the fine-tuning of its pharmacological properties.[1] Among the various possible substitutions, the nature of the alkyl group on the thiazole nitrogen plays a pivotal role in modulating biological activity. This guide provides an in-depth comparative analysis of the efficacy of N-allyl versus N-methyl thiazole derivatives, supported by experimental data, detailed protocols, and mechanistic insights to inform future drug design and development.
The Critical Influence of N-Substitution on Biological Activity
The substitution at the nitrogen atom of the thiazole ring significantly impacts the molecule's steric and electronic properties, which in turn influences its interaction with biological targets. The choice between an N-allyl and an N-methyl group can lead to profound differences in efficacy, selectivity, and even the mechanism of action. While the methyl group is a small, electron-donating group, the allyl group introduces a reactive double bond and a slightly larger steric profile, which can lead to different binding interactions and metabolic pathways.
Comparative Efficacy in Oncology: A Case Study in Metastatic Cancer
A key area where the differential effects of N-allyl and N-methyl substitution have been elucidated is in the inhibition of cancer cell migration and invasion. A study by demonstrates that minor structural modifications at the thiazole nitrogen can lead to significant variations in antimigration activity.[2]
Quantitative Comparison of Antimigration Activity
The following table summarizes the in vitro efficacy of representative N-allyl and N-methyl thiazole derivatives against cancer cell migration.
| Compound ID | N-Substitution | Target/Assay | Cell Line | IC50 (µM) |
| 5j | Methyl | Cell Migration | MDA-MB-231 | 0.218 |
| 7c | Allyl | Cell Migration | MDA-MB-231 | Comparable to N-propyl (0.292 µM) |
| 5q | Allyl | Cell Migration | MDA-MB-231 | Comparable to N-propyl (0.292 µM) |
Data extracted from "Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion".[2]
The data reveals that N-methyl substitution can confer potent antimigration activity.[3] Interestingly, the N-allyl substitution resulted in activity comparable to an N-propyl group, suggesting that the size and nature of the substituent are critical factors in determining efficacy.[3] This highlights the nuanced structure-activity relationship (SAR) where a simple change from a methyl to an allyl group can modulate the inhibitory potential.[2]
Broadening the Scope: Antimicrobial and Anti-inflammatory Potential
While the most direct comparative data is in oncology, the broader activities of thiazole derivatives suggest that the N-allyl versus N-methyl substitution pattern is a critical consideration across various therapeutic areas. Thiazole derivatives are well-documented for their wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, anthelmintic, antitumor, and anti-inflammatory effects.[4]
Similarly, thiazole derivatives have been investigated for their anti-inflammatory properties.[5] The substitution pattern on the thiazole ring is a key determinant of their inhibitory effects on inflammatory mediators.[5] Further comparative studies are warranted to fully elucidate the differential effects of N-allyl and N-methyl groups in this context.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of N-substituted thiazole derivatives and for key biological assays.
Synthesis of N-substituted Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the thiazole core.[6] The following is a general protocol for the synthesis of N-allyl and N-methyl-4-phenylthiazol-2-amine, which can be adapted for other derivatives.
Step 1: Synthesis of 4-phenylthiazol-2-amine
-
A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in ethanol.[7]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a solution of ammonium hydroxide.[7]
-
The crude product is filtered, washed with diethyl ether, and recrystallized from methanol to yield pure 4-phenylthiazol-2-amine.[7]
Step 2: N-Alkylation to yield N-allyl or N-methyl derivatives
-
To a solution of 4-phenylthiazol-2-amine in a suitable solvent such as N,N-dimethylformamide (DMF), a base like sodium hydride (NaH) is added portion-wise at 0°C.
-
The mixture is stirred for 30 minutes, followed by the dropwise addition of either allyl bromide or methyl iodide.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-allyl or N-methyl-4-phenylthiazol-2-amine.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted thiazole derivatives.
In Vitro Anticancer Efficacy: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the N-allyl and N-methyl thiazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Diagram of the MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Efficacy: Broth Microdilution Assay
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[11]
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the N-allyl and N-methyl thiazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[4]
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[10] Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Conclusion and Future Directions
The comparative analysis of N-allyl versus N-methyl thiazole derivatives underscores the profound impact of N-substitution on biological efficacy. While N-methyl substitution has demonstrated potent anticancer activity, the N-allyl group also confers significant biological effects that warrant further investigation across a spectrum of therapeutic targets. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and contribute to a deeper understanding of the structure-activity relationships of this important class of heterocyclic compounds.
Future research should focus on expanding the direct comparative analysis of N-allyl and N-methyl thiazole derivatives to other key therapeutic areas such as infectious diseases and inflammation. Furthermore, investigations into the pharmacokinetic and pharmacodynamic profiles of these derivatives will be crucial in translating their in vitro potency into in vivo efficacy. The continued exploration of the chemical space around the thiazole scaffold, with a particular focus on the nuanced effects of N-substituents, holds significant promise for the discovery of next-generation therapeutic agents.
References
- ResearchHub. (2024, April 2).
- Abcam. (n.d.).
- ACS Publications. (2014, July 9).
- PMC. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Thiazole-Based Compounds in Cancer Cell Culture.
- NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique).
- ACS Publications. (2014, July 9).
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
- American Journal of Organic Chemistry. (2012).
- Benchchem. (n.d.).
- MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- MDPI. (2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition.
- PMC. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- Biointerface Research in Applied Chemistry. (2021, June 18).
- Asian Journal of Chemistry. (2010).
- MDPI. (2022, November 17).
- Journal of Chemical Reviews. (2023, April 7).
- RSC Publishing. (2025, December 5).
- Neliti. (2018, May 6). A Review On Thiazole As Anticancer Agents.
- Iranian Journal of Medical Sciences. (2015, May 1).
- SSRN. (n.d.). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity.
- PMC. (n.d.).
- PubMed. (2016, June 1). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense.
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- World Journal of Pharmaceutical and Medical Research. (2020, November 19).
- PMC. (n.d.).
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- PMC - NIH. (2021, May 12). Recent advances on heterocyclic compounds with antiviral properties.
- MDPI. (2024, May 10). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview.
- ResearchGate. (n.d.).
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A Comparative Guide to the Therapeutic Potential of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thiazole scaffold stands out as a cornerstone for the development of novel therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and analgesic effects.[1][4] This guide focuses on a specific, novel derivative, N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide , to provide a comprehensive framework for validating its therapeutic potential. We will objectively compare its hypothesized performance with an established alternative, providing supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Hypothesized Therapeutic Potential: A Focus on Anti-Cancer Activity
The structure of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide, featuring a diphenyl-substituted thiazole ring, suggests a strong potential for anti-cancer activity. Thiazole-containing compounds have been explored as promising candidates for drug development in oncology.[5] For the purpose of this guide, we will hypothesize that our lead compound exhibits cytotoxic effects against specific cancer cell lines and proceed to validate this hypothesis through a series of rigorous in vitro and in vivo experiments. Our primary comparator will be Doxorubicin , a widely used chemotherapeutic agent.
Comparative Validation Workflow: A Step-by-Step Approach
The validation of a novel therapeutic compound requires a multi-faceted approach, beginning with in vitro assays to establish baseline efficacy and toxicity, followed by more complex in vivo studies to understand its behavior in a living system.[6][7][8]
Figure 1: A comprehensive workflow for the validation of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide's therapeutic potential.
Part 1: In Vitro Experimental Protocols
In vitro studies provide a controlled environment to assess the direct effects of a compound on cells, offering high throughput and cost-effectiveness.[7][9]
Synthesis and Characterization
The synthesis of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide would likely follow established methods for amide bond formation.[10][11]
Experimental Protocol:
-
Synthesis of the Thiazole Core: The 2,4-diphenyl-1,3-thiazole core can be synthesized via the Hantzsch thiazole synthesis.[1]
-
Functionalization: The core would then be functionalized to introduce the acetamide group at the 5-position.
-
Amide Coupling: Finally, an amide coupling reaction with allylamine would yield the target compound.
-
Characterization: The structure and purity of the synthesized compound must be confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., PC3 for prostate cancer, HT-29 for colon cancer) and a non-cancerous cell line (e.g., HEK293) will be cultured in appropriate media.[10]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide and Doxorubicin (as a positive control) for 48-72 hours.
-
MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 (half-maximal inhibitory concentration) is then calculated.
Data Presentation:
| Compound | PC3 IC50 (µM) | HT-29 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/PC3) |
| N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Doxorubicin | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
Part 2: In Vivo Experimental Protocols
In vivo assays are crucial for evaluating the efficacy and safety of a drug candidate in a whole living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.[8]
Xenograft Animal Model
Experimental Protocol:
-
Animal Housing: Immunocompromised mice (e.g., athymic nude mice) are housed in a sterile environment.
-
Tumor Cell Implantation: PC3 cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomly assigned to treatment groups (vehicle control, N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide, and Doxorubicin).
Efficacy and Toxicity Studies
Experimental Protocol:
-
Drug Administration: The compounds are administered to the mice via an appropriate route (e.g., intraperitoneal or oral) at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of systemic toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Average Body Weight Change (%) |
| Vehicle Control | Experimental Value | N/A | Experimental Value |
| N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide (Dose 1) | Experimental Value | Calculated Value | Experimental Value |
| N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide (Dose 2) | Experimental Value | Calculated Value | Experimental Value |
| Doxorubicin | Experimental Value | Calculated Value | Experimental Value |
Mechanistic Insights and Signaling Pathways
Based on existing literature for similar compounds, N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide could potentially induce apoptosis through the intrinsic or extrinsic pathway. Further mechanistic studies, such as Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) and cell cycle analysis by flow cytometry, would be necessary to elucidate the exact mechanism of action.
Figure 2: Hypothesized intrinsic apoptotic pathway induced by the lead compound.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of N-allyl-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide's therapeutic potential as an anti-cancer agent. The proposed comparative studies against Doxorubicin will offer critical insights into its efficacy, selectivity, and safety profile. Positive outcomes from these studies would warrant further preclinical development, including detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, formulation development, and IND-enabling toxicology studies. The versatility of the thiazole scaffold suggests that with further optimization, this class of compounds could lead to the discovery of novel and more effective cancer therapeutics.[3]
References
-
Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). ResearchGate. [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar. (2022). ScienceScholar. [Link]
-
Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview. (2025). Bentham Science. [Link]
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An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). ResearchGate. [Link]
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Thiazole derivatives: Significance and symbolism. (2025). Wisdom Library. [Link]
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1.3 In vitro and in vivo testing of new compounds. (2013). Oxford Academic. [Link]
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In Vitro vs In Vivo: Complete Comparison + Selection Guide. (n.d.). Research Methods. [Link]
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Bioanalytical Support for Both In Vitro and In Vivo Assays Across Drug Discovery and Drug Development. (2012). ResearchGate. [Link]
-
In Vitro Pharmacology - Drug Discovery & Development. (2023). QIMA Life Sciences. [Link]
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Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
-
N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2014). National Center for Biotechnology Information. [Link]
-
SYNTHESIS, MOLECULAR DOCKING and ANTIMICROBIAL ACTIVITIES 2-(1-ALLYL-1H-TETRAZOL-5-YLSULFANYL)-N-(ARYL)ACETAMIDES. (2021). ResearchGate. [Link]
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). Asian Journal of Chemistry. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. benthamscience.com [benthamscience.com]
- 6. academic.oup.com [academic.oup.com]
- 7. assaygenie.com [assaygenie.com]
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- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
